molecular formula C7H10N2O2 B8299440 2-Acetamido-N-(prop-2-ynyl)acetamide

2-Acetamido-N-(prop-2-ynyl)acetamide

Cat. No.: B8299440
M. Wt: 154.17 g/mol
InChI Key: RFSTYKWPHFYYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-N-(prop-2-ynyl)acetamide is a bifunctional acetamide derivative featuring a propargylamine (prop-2-ynyl) group and two acetamido moieties. This compound is synthesized via alkylation or coupling reactions involving propargyl bromide and acetamide precursors . Its structure combines the reactivity of the terminal alkyne (prop-2-ynyl group) with the hydrogen-bonding capacity of acetamide, making it valuable in medicinal chemistry for drug design and bioorthogonal labeling .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-acetamido-N-prop-2-ynylacetamide

InChI

InChI=1S/C7H10N2O2/c1-3-4-8-7(11)5-9-6(2)10/h1H,4-5H2,2H3,(H,8,11)(H,9,10)

InChI Key

RFSTYKWPHFYYGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)NCC#C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The terminal alkyne in 2-Acetamido-N-(prop-2-ynyl)acetamide enables click chemistry applications, unlike benzyl or phenyl analogs .
  • Iodo-substituted analogs (e.g., 2-iodo-N-(prop-2-yn-1-yl)acetamide) are used for chemoproteomic studies due to their electrophilic reactivity .

Physicochemical Properties

Lipophilicity (ClogP) and solubility are critical for bioavailability:

Compound Name ClogP Solubility (LogS) Notes Reference
This compound ~0.5* Moderate Predicted higher solubility
2-Acetamido-N-(2-hydroxybenzyl)-3-methoxypropanamide -0.32 High Polar groups enhance solubility
N-(5-(2-Propynylthio)-thiadiazol-2-yl)acetamide ~1.2 Low Thiadiazole ring increases lipophilicity

Notes:

  • *ClogP estimated from analogs in .
  • The propargyl group slightly increases lipophilicity compared to hydroxybenzyl derivatives .

Key Trends :

  • Fluorinated benzyl analogs show enhanced anticonvulsant activity due to improved blood-brain barrier penetration .

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